molecular formula C32H25NO2S B2949233 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline CAS No. 860648-71-1

4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline

Cat. No.: B2949233
CAS No.: 860648-71-1
M. Wt: 487.62
InChI Key: KFNDTFYYAQLJFY-KNTRCKAVSA-N
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Description

4-[(E)-2-[4-(Benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline is a fused heterocyclic compound combining a thienoquinoline core with a phenoxy group at position 6 and an (E)-ethenyl bridge linked to a 4-(benzyloxy)phenyl substituent. The thieno[3,2-c]quinoline scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions, while the benzyloxy and phenoxy groups introduce steric bulk and hydrophobicity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO2S/c1-3-8-24(9-4-1)22-34-25-17-14-23(15-18-25)16-19-29-27-20-21-36-32(27)28-12-7-13-30(31(28)33-29)35-26-10-5-2-6-11-26/h1-19H,20-22H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNDTFYYAQLJFY-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multiple steps, including the formation of the thienoquinoline core and the subsequent attachment of the benzyloxyphenyl and phenoxy groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents, such as organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 865658-57-7)
  • Structural Differences: The ethenyl group is substituted with 2,4-dichlorophenyl instead of 4-(benzyloxy)phenyl, and the phenoxy group is at position 8 rather than 5.
  • Physicochemical Properties :
    • Molecular weight: 450.38 g/mol (vs. estimated ~493 g/mol for the target compound).
    • Predicted density: 1.394 g/cm³; boiling point: 622.8°C .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structural Differences: A simple quinoline core with amino, chlorophenyl, and methoxyphenyl substituents.
  • Synthesis : Pd-catalyzed cross-coupling (PdCl₂(PPh₃)₂/PCy₃) in DMF/K₂CO₃, yielding a melting point of 223–225°C .
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)
  • Structural Differences : A hydroxyl group at position 4 and a ketone at position 2.
  • Synthesis : Thermal condensation of anilines and malonic acid esters .
  • Activity Implications : The hydroxyl group improves solubility but may reduce metabolic stability compared to benzyloxy-protected derivatives.

Biological Activity

The compound 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline (CAS No. 860648-71-1) is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Thieno[3,2-c]quinoline
  • Substituents :
    • Ethenyl group
    • Benzyloxy and phenoxy groups

Biological Activity Overview

Activity Type Description
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential inhibition of specific enzymes related to cancer and microbial growth.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on thienoquinoline derivatives indicated that modifications at the phenyl ring could enhance potency against breast cancer cells. The introduction of benzyloxy groups was noted to improve lipophilicity and cellular uptake, leading to increased cytotoxicity .
  • Antimicrobial Research :
    • Research focused on similar thienoquinoline compounds revealed effective inhibition of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition showed that thienoquinoline derivatives could act as effective inhibitors of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggested that the presence of electron-donating groups significantly enhanced inhibitory activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Likely high due to lipophilic substituents.
  • Distribution : Predicted to distribute widely in tissues given its structural characteristics.
  • Metabolism : Expected to undergo hepatic metabolism; specific pathways require further investigation.
  • Toxicity : Preliminary studies suggest low cytotoxicity in non-target cells, making it a candidate for further development.

Q & A

Q. Basic

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Micellar Encapsulation : Incorporate surfactants like Tween-80 or PEG derivatives to stabilize colloidal dispersions .
  • Salt Formation : Convert the free base to a hydrochloride or citrate salt to improve aqueous solubility .
    Validation : Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy at λ = 250–350 nm (quinoline absorbance range) .

How can computational modeling predict the compound’s binding affinity for Alzheimer’s-related targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (AChE) or β-amyloid. Parameterize the force field using crystallographic data from related quinoline-AChE complexes (e.g., PDB ID: 4EY7) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on key residues (e.g., Trp286 in AChE) .
  • QSAR Analysis : Corporate substituent effects (e.g., benzyloxy vs. methoxy groups) into quantitative structure-activity relationship models to optimize potency .

What experimental approaches validate the compound’s photophysical properties for optoelectronic applications?

Q. Advanced

  • UV-Vis/PL Spectroscopy : Measure absorption/emission maxima in solvents of varying polarity (e.g., toluene to DMF) to assess solvatochromism. Thienoquinoline derivatives typically show λ_abs = 350–400 nm and λ_em = 450–500 nm .
  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ to determine HOMO/LUMO levels. Reported E_HOMO ≈ −5.2 eV for similar quinolines .
  • TD-DFT : Compare experimental spectra with time-dependent DFT calculations to assign electronic transitions .

How do steric and electronic effects of substituents influence biological activity?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., benzyloxy) at the 4-position reduce enzymatic binding (e.g., IC₅₀ increases from 1.2 μM to 8.7 μM for AChE inhibition) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing membrane permeability (MIC = 2–8 μg/mL against S. aureus) .
  • Case Study : Replacing phenoxy with p-chlorophenoxy improved antiplasmodial activity 3-fold, likely due to enhanced hydrophobic interactions .

What methodologies resolve contradictions in reported reaction yields for similar quinolines?

Q. Advanced

  • DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., catalyst loading, solvent ratio) .
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and identify rate-limiting steps .
  • Cross-Validation : Compare yields under standardized conditions (e.g., 0.1 mmol scale, N₂ atmosphere) to minimize batch-to-batch variability .

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